molecular formula C13H11ClN2O2 B128082 N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide CAS No. 72646-00-5

N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide

Cat. No.: B128082
CAS No.: 72646-00-5
M. Wt: 262.69 g/mol
InChI Key: KVTKEWXOVCIZOQ-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a dihydropyridine carboxamide moiety. Its molecular formula is C13H11ClN2O2, and it has a molecular weight of 262.69 g/mol .

Biochemical Analysis

Biochemical Properties

The nature of these interactions is likely dependent on the specific molecular structure of the compound, including the presence of the chloro and methyl groups .

Cellular Effects

N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide may influence various types of cells and cellular processes. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

The synthesis of N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide typically involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction is carried out in the presence of a green solvent, such as ethanol, which facilitates the formation of the desired product. The reaction conditions include moderate temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its dihydropyridine carboxamide structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-13(18)9-4-3-7-15-12(9)17/h2-7H,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTKEWXOVCIZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562852
Record name N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72646-00-5
Record name N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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